molecular formula C13H20O B14124314 1-Ethyl-4-(pentyloxy)benzene

1-Ethyl-4-(pentyloxy)benzene

Cat. No.: B14124314
M. Wt: 192.30 g/mol
InChI Key: JUQAIZNMHXANTP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pentyloxy)benzene is an organic compound with the molecular formula C13H20O It is a derivative of benzene, where an ethyl group and a pentyloxy group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-hydroxybenzene (phenol) with 1-bromopentane in the presence of a base such as potassium carbonate. This reaction forms 4-pentyloxyphenol, which is then subjected to Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(pentyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

1-Ethyl-4-(pentyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(pentyloxy)benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the ethyl and pentyloxy groups can influence the reactivity and orientation of these reactions.

Comparison with Similar Compounds

1-Ethyl-4-(pentyloxy)benzene can be compared with other similar compounds such as:

    1-Ethyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a pentyloxy group.

    1-Butyl-4-ethylbenzene: Contains a butyl group instead of a pentyloxy group.

    1-Isothiocyanato-4-(pentyloxy)benzene: Contains an isothiocyanato group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-ethyl-4-pentoxybenzene

InChI

InChI=1S/C13H20O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h7-10H,3-6,11H2,1-2H3

InChI Key

JUQAIZNMHXANTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CC

Origin of Product

United States

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